molecular formula C16H25ClN2O2 B1426777 N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride CAS No. 1332530-83-2

N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride

Cat. No.: B1426777
CAS No.: 1332530-83-2
M. Wt: 312.83 g/mol
InChI Key: MQYFALUPFWZNQL-UHFFFAOYSA-N
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Description

N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride is a synthetic compound with the molecular formula C16H25ClN2O2 and a molecular weight of 312.83 g/mol. It is known for its use as an antiparasitic drug, particularly in the treatment of parasitic infections in livestock and pets.

Preparation Methods

The synthesis of N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride involves several steps. The key synthetic route includes the reaction of 4-(piperidin-4-ylmethoxy)benzoic acid with isopropylamine under specific reaction conditions to form the desired compound. The reaction typically requires the use of solvents such as dichloromethane and catalysts to facilitate the process. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .

Chemical Reactions Analysis

N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry for the development of new synthetic methodologies.

    Biology: The compound is studied for its potential effects on cellular processes and interactions with biological macromolecules.

    Medicine: As an antiparasitic drug, it is used in veterinary medicine to treat parasitic infections in animals.

    Industry: It is utilized in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride involves its interaction with specific molecular targets in parasites. It disrupts the normal functioning of the parasite’s cellular processes, leading to its death. The compound may target ion channels, enzymes, or other critical proteins within the parasite.

Comparison with Similar Compounds

N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride can be compared with other antiparasitic compounds such as ivermectin and albendazole. Unlike these compounds, this compound has a unique chemical structure that may offer different pharmacokinetic properties and efficacy profiles. Similar compounds include:

    Ivermectin: A widely used antiparasitic drug with a different mechanism of action.

    Albendazole: Another antiparasitic agent with a broad spectrum of activity against various parasites.

Properties

IUPAC Name

4-(piperidin-4-ylmethoxy)-N-propan-2-ylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2.ClH/c1-12(2)18-16(19)14-3-5-15(6-4-14)20-11-13-7-9-17-10-8-13;/h3-6,12-13,17H,7-11H2,1-2H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYFALUPFWZNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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